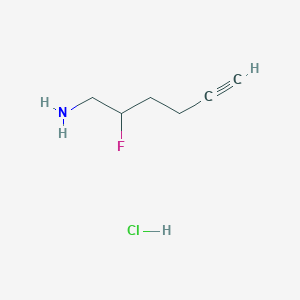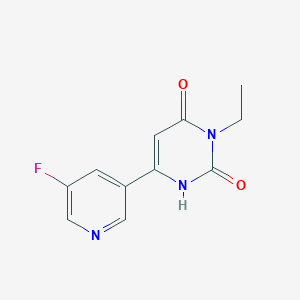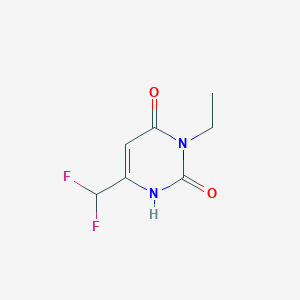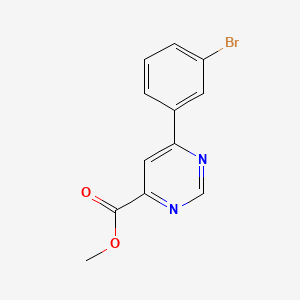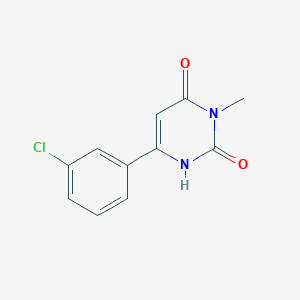
4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride
Descripción general
Descripción
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Structure Analysis
The molecular structure of indole derivatives is important for their biological activity . Unfortunately, specific information about the molecular structure of “4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride” was not found in the available resources.Aplicaciones Científicas De Investigación
Antiviral Applications
Indole derivatives, including 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride, have shown promising antiviral properties. They have been tested against a range of RNA and DNA viruses, with some compounds exhibiting inhibitory activity against influenza A and Coxsackie B4 virus . The ability to inhibit viral replication makes these compounds valuable for further research into antiviral drug development.
Anti-inflammatory and Anticancer Potential
The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity for binding to multiple receptors. This characteristic is beneficial in developing new derivatives with anti-inflammatory and anticancer activities. Research has indicated that indole derivatives can be synthesized to target specific pathways involved in inflammation and cancer cell proliferation .
Role in Medicinal Chemistry
In medicinal chemistry, indole derivatives are explored for their broad-spectrum biological activities. The addition of the indole nucleus to pharmacologically active compounds enhances their efficacy and can lead to the development of new therapeutic agents. The diverse biological activities of these compounds make them a significant focus for drug discovery and design .
Biochemical Significance
Biochemically, indole derivatives play a crucial role. They are part of the structure of essential biomolecules like tryptophan and plant hormones like indole-3-acetic acid. The study of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride in biochemical pathways can provide insights into its potential as a modulator of biological processes .
Drug Development and Synthesis
The indole scaffold is instrumental in the synthesis of various drug molecules. Its presence in compounds used for treating a wide array of diseases, from infectious to chronic conditions, underscores its importance in drug development. Research into the synthesis of new indole-based compounds continues to be a vibrant area of study, with the potential to yield novel drug candidates .
Industrial Applications
While primarily researched for pharmaceutical applications, indole derivatives also have potential industrial uses. Their biological activities can be harnessed in the development of products such as antiviral coatings or materials that require specific biochemical properties. The industrial applications of these compounds are an emerging field that could benefit from the unique properties of indole derivatives .
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes .
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been associated with a broad spectrum of biological activities .
Propiedades
IUPAC Name |
4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-6-3-2-4-8-7(6)5-9(11-8)10(12)13;/h2-4,9,11H,5H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAAMGAXNQCMCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(NC2=CC=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484163.png)
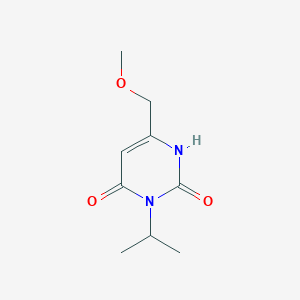




![2-Cyclopropyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B1484171.png)
![2-Cyclopropyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1484172.png)
